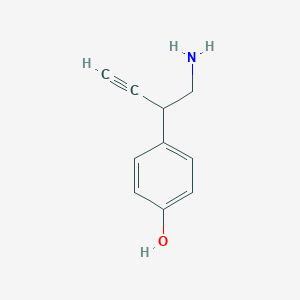

4-(1-(Aminomethyl)-2-propynyl)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1-(Aminomethyl)-2-propynyl)phenol is a phenolic compound characterized by a hydroxyl group at the para position of the benzene ring, substituted with a propargyl (HC≡C-CH2-) group and an aminomethyl (-CH2-NH2) moiety.

准备方法

合成路线和反应条件: 科福辛达普罗酯通过福司科林与N,N-二甲基-β-丙氨酸缩合合成。 反应涉及两个分子之间形成羧酸酯键 .

工业生产方法: 科福辛达普罗酯的工业生产采用福司科林为原料,在受控条件下与N,N-二甲基-β-丙氨酸反应,形成所需的酯。 然后纯化产品并将其转化为盐酸盐形式,用于制药 .

化学反应分析

反应类型: 科福辛达普罗酯经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰分子中存在的官能团。

常见的试剂和条件:

氧化: 常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 还原剂,如氢化锂铝或硼氢化钠。

主要形成的产物: 从这些反应形成的主要产物包括科福辛达普罗酯的各种衍生物,它们可能具有不同的药理性质 .

科学研究应用

科福辛达普罗酯具有广泛的科学研究应用,包括:

化学: 在有机合成中用作试剂,以研究反应机理和开发新化合物。

生物学: 研究其对细胞信号通路的影响,特别是那些涉及环腺苷酸的通路。

医学: 研究其在治疗心力衰竭方面的潜在治疗作用,因为它起着正性肌力和血管扩张剂的作用。

作用机制

科福辛达普罗酯通过激活腺苷酸环化酶发挥作用,从而导致细胞内环腺苷酸水平升高。这种激活导致各种生理效应,包括正性肌力和血管扩张作用。 该化合物靶向涉及腺苷酸环化酶和环腺苷酸的分子通路,这对它的治疗作用至关重要 .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1-(Aminomethyl)-2-propynyl)phenol with compounds sharing key functional groups or structural motifs, including phenolic backbones, aminomethyl, and alkyne substituents. Data are derived from the provided evidence (see references for sources).

Substituent Effects on Physicochemical Properties

Key Observations:

- Alkyne vs.

- Aminomethyl Group: The -CH2-NH2 moiety facilitates hydrogen bonding and salt formation (e.g., hydrochloride derivatives in ), improving solubility in polar solvents.

- Molecular Weight: The target compound’s lower molecular weight (161.20 g/mol) compared to brominated or fluorinated analogs (e.g., 335.20 g/mol in ) suggests better bioavailability.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1-(Aminomethyl)-2-propynyl)phenol, and how are intermediates characterized?

- Methodological Answer : A common approach involves functionalizing phenol derivatives via Mannich reactions to introduce the aminomethyl group, followed by alkyne (propynyl) incorporation. For example:

Bromination : Introduce halogens to activate the phenol ring (e.g., FeBr₃-catalyzed bromination) .

Mannich Reaction : React with formaldehyde and methylamine to install the aminomethyl group. Monitor intermediates using thin-layer chromatography (TLC) and purify via column chromatography .

Propynylation : Use Sonogashira coupling or nucleophilic substitution to attach the propynyl moiety.

Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., phenolic -OH at δ 9-10 ppm, propynyl protons at δ 2.5-3.5 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion validation) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify phenolic -OH (broad singlet), aminomethyl (-CH₂NH₂) protons (δ 3.0-3.5 ppm), and propynyl protons (sharp triplet at δ 2.5-3.0 ppm).

- ¹³C NMR : Detect alkyne carbons (δ 70-90 ppm) and aromatic carbons (δ 110-150 ppm) .

- FT-IR : Confirm -OH (3200-3600 cm⁻¹), C≡C (2100-2260 cm⁻¹), and NH₂ (1550-1650 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₁₁NO requires m/z 161.0841) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Test in buffered solutions (pH 2-12) at 25°C. Monitor degradation via HPLC over 24–72 hours. Phenolic compounds often degrade in alkaline conditions due to deprotonation .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at -20°C under inert atmosphere to prevent oxidation of the propynyl group .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound with biomolecules?

- Methodological Answer :

- Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to monitor adduct formation with thiols (e.g., glutathione) or amines.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with proteins/enzymes.

- Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or receptors) based on the compound’s IUPAC structure .

Q. How can contradictions in reported synthetic yields for similar aminomethylphenol derivatives be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., solvent polarity, catalyst loading). For example, higher yields may occur in polar aprotic solvents (DMF) versus ethanol .

- Mechanistic Probes : Employ deuterium labeling or in situ IR to identify rate-limiting steps (e.g., amine nucleophilicity in Mannich reactions) .

Q. What computational methods are effective for predicting the compound’s electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., Gaussian 16) to predict electrophilic/nucleophilic sites. The propynyl group may lower LUMO energy, enhancing reactivity .

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or lipid environments to assess bioavailability .

Q. How can selectivity be enhanced in cross-coupling reactions involving the propynyl group?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu systems for Sonogashira coupling. Bulky ligands (e.g., XPhos) may reduce homocoupling byproducts .

- Protecting Groups : Temporarily protect the phenol -OH with tert-butyldimethylsilyl (TBS) to prevent side reactions during alkyne functionalization .

属性

CAS 编号 |

115062-49-2 |

|---|---|

分子式 |

C10H11NO |

分子量 |

161.2 g/mol |

IUPAC 名称 |

4-(1-aminobut-3-yn-2-yl)phenol |

InChI |

InChI=1S/C10H11NO/c1-2-8(7-11)9-3-5-10(12)6-4-9/h1,3-6,8,12H,7,11H2 |

InChI 键 |

RSTGIJNRFQUESV-UHFFFAOYSA-N |

SMILES |

C#CC(CN)C1=CC=C(C=C1)O |

规范 SMILES |

C#CC(CN)C1=CC=C(C=C1)O |

同义词 |

ethynyltyramine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。